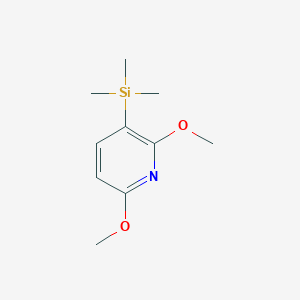
Neu5Gc alpha(2-6)Gal beta MP Glycoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves a highly regio- and stereospecific enzymatic α (2,6)-sialylation reaction . Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Molecular Structure Analysis
Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Chemical Reactions Analysis
Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Physical And Chemical Properties Analysis
Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Wissenschaftliche Forschungsanwendungen
Cancer Research
Neu5Gc alpha(2-6)Gal beta MP Glycoside: is utilized in cancer research due to its presence on human cancer cells despite humans lacking the ability to synthesize it . This compound helps in studying tumor cell surfaces and the immune response to these non-human sialic acids, which can be dietary in origin . Understanding this interaction is crucial for developing cancer immunotherapies.
Immunology
In immunological studies, Neu5Gc plays a significant role in immune recognition and autoimmunity. Researchers use this glycoside to investigate how the immune system recognizes altered cell surfaces, especially in the context of xenotransplantation where animal tissues are transplanted into humans .
Developmental Biology
The role of sialic acids in development is explored using Neu5Gc alpha(2-6)Gal beta MP Glycoside . It’s involved in cell-cell interactions crucial for developmental processes. Scientists study how alterations in sialic acid expression affect embryonic development and cell differentiation .
Neurobiology
This compound is also relevant in neurobiology. Sialic acids are important in the brain for neural function and cognitive processesNeu5Gc derivatives are used to study neural cell interactions, brain development, and the potential treatment of neurodegenerative diseases .
Infectious Diseases
Neu5Gc alpha(2-6)Gal beta MP Glycoside: aids in researching pathogenic bacteria that exploit sialic acids to evade the immune system. By understanding these mechanisms, new strategies can be developed to combat bacterial infections and prevent disease transmission .
Glycobiology
As a synthetic glycoside, it’s a valuable tool in glycobiology for studying the structure and function of glycoconjugates. Researchers use it to dissect the complex interactions between carbohydrates and proteins on the cell surface, which has implications for various biological processes and diseases.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-KGQDXXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

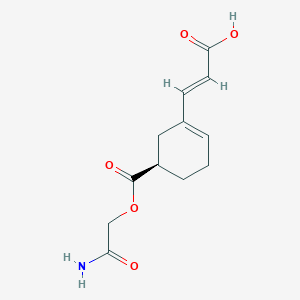
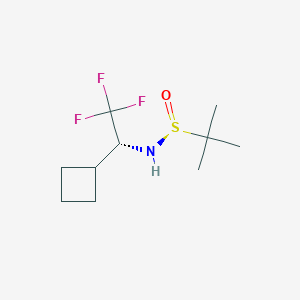
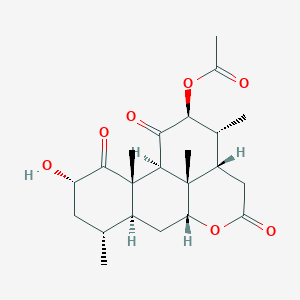
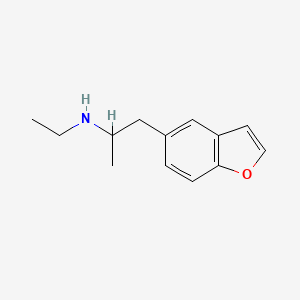
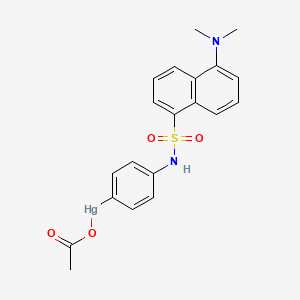
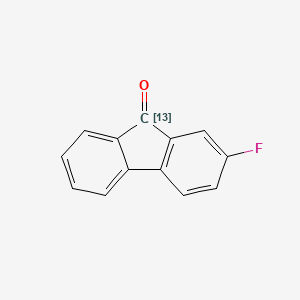
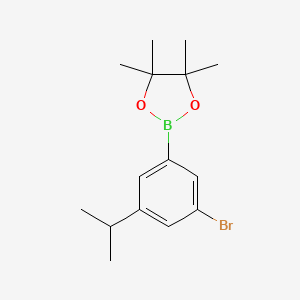
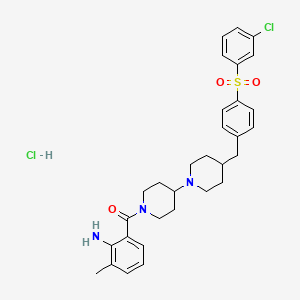

![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)
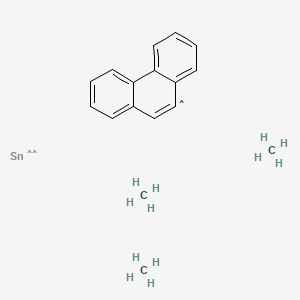
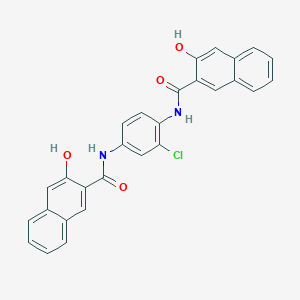
![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)
